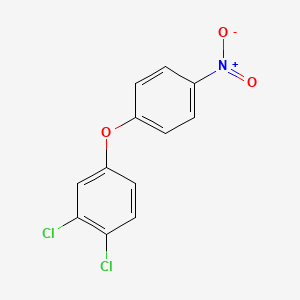

1,2-Dichloro-4-(4-nitrophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-11-6-5-10(7-12(11)14)18-9-3-1-8(2-4-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSUDQYQORVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177049 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-80-5 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dichloro 4 4 Nitrophenoxy Benzene

Established Synthetic Routes to 1,2-Dichloro-4-(4-nitrophenoxy)benzene

The traditional synthesis of this compound, also known by its common name Nitrofen (B51676), relies on the principles of nucleophilic aromatic substitution. This approach involves the reaction of an activated aryl halide with a phenoxide.

Nucleophilic Aromatic Substitution Approaches

The cornerstone of this compound synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile attacks an aromatic ring that is electron-deficient, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as a nitro group (-NO2), on the aromatic ring is crucial as they activate the ring towards nucleophilic attack.

The reaction for the synthesis of this compound specifically involves the coupling of 1,2-dichloro-4-nitrobenzene with 4-nitrophenol (B140041). The 4-nitrophenol is typically deprotonated by a base to form the more nucleophilic 4-nitrophenoxide anion. This anion then attacks the 1,2-dichloro-4-nitrobenzene molecule.

A key aspect of this reaction is its regioselectivity. In 1,2-dichloro-4-nitrobenzene, the nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. Consequently, the incoming 4-nitrophenoxide will preferentially substitute the chlorine atom at the C-1 position (para to the nitro group) rather than the chlorine at the C-2 position (meta to the nitro group). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group when the attack is at the para position, thus stabilizing the transition state.

This reaction is often carried out under conditions similar to the Ullmann condensation, which traditionally uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol (B47542). google.com Modern variations of this reaction may employ soluble copper catalysts. google.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include temperature, solvent, the nature of the base, and the use of catalysts.

High-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are frequently used to facilitate the dissolution of the reactants and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate. google.com The selection of the base is critical for the deprotonation of 4-nitrophenol to form the reactive phenoxide. Common bases include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH).

The use of a phase-transfer catalyst (PTC) can be an effective strategy to enhance the reaction rate and yield. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the 1,2-dichloro-4-nitrobenzene is dissolved. nih.govsolubilityofthings.com This can allow for milder reaction conditions and may reduce the need for strictly anhydrous solvents. For instance, the synthesis of related dichloronitrobenzene compounds has been shown to be efficient using a phase transfer catalyst, which can significantly increase the mass transfer rate between the phases of the nitration reaction.

The table below illustrates a hypothetical set of reaction conditions for the synthesis of this compound based on typical Ullmann-type reactions.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 1,2-Dichloro-4-nitrobenzene | Electrophilic partner |

| Nucleophile | 4-Nitrophenol | Nucleophilic partner |

| Base | Potassium Hydroxide (KOH) | Deprotonation of phenol |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-O bond formation |

| Solvent | Dimethylformamide (DMF) | High-boiling polar solvent |

| Temperature | 140-160 °C | To overcome activation energy |

| Reaction Time | 4-8 hours | For completion of reaction |

Strategic Precursor Utilization in Synthesis

The synthesis of the key precursor, 1,2-dichloro-4-nitrobenzene, is a critical step. The primary industrial method for its production is the nitration of 1,2-dichlorobenzene (B45396). orgsyn.org This reaction typically yields a mixture of isomers, with 1,2-dichloro-4-nitrobenzene being the major product (around 90%) and 1,2-dichloro-3-nitrobenzene as a minor product. nih.gov The isomers can then be separated by crystallization.

An alternative route to 1,2-dichloro-4-nitrobenzene is the chlorination of 1-chloro-4-nitrobenzene. orgsyn.org The conditions for the nitration of 1,2-dichlorobenzene can be optimized to maximize the yield of the desired 4-nitro isomer. A Chinese patent describes a method for synthesizing 2,4-dichloronitrobenzene (B57281) (an isomer of the desired precursor) where the molar ratio of meta-dichlorobenzene to nitric acid and sulfuric acid, along with the reaction temperature, are controlled to achieve a high yield and purity of the product. google.com

The other precursor, 4-nitrophenol, is a readily available commercial chemical, often produced by the nitration of phenol.

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. For the synthesis of diaryl ethers like this compound, this includes the exploration of solvent-free and mechanochemical approaches.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions are typically conducted by heating a mixture of the solid reactants, sometimes in the presence of a solid-supported catalyst or by using one of the reactants as a melt.

For the synthesis of diaryl ethers, solvent-free methods have been developed, often utilizing microwave irradiation to accelerate the reaction. researchgate.net While a specific solvent-free synthesis for this compound is not extensively documented in readily available literature, the principles can be applied. A plausible solvent-free approach would involve the neat reaction of 1,2-dichloro-4-nitrobenzene with the potassium salt of 4-nitrophenol, potentially with microwave assistance to provide the necessary energy for the reaction. The synthesis of related p-nitrophenyl hydrazones has been successfully achieved under solvent-free conditions by the condensation of p-nitrophenyl hydrazine (B178648) with aromatic aldehydes. researchgate.net

The table below outlines a potential set of conditions for a solvent-free synthesis.

Table 2: Potential Conditions for Solvent-Free Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant 1 | 1,2-Dichloro-4-nitrobenzene | Electrophile |

| Reactant 2 | Potassium 4-nitrophenoxide | Nucleophile (pre-formed salt) |

| Catalyst | None or Phase-transfer catalyst | To facilitate reaction |

| Energy Source | Conventional heating or Microwave | To provide activation energy |

| Temperature | 150-200 °C | To enable reaction in the absence of solvent |

| Reaction Time | Variable (minutes to hours) | Dependent on energy source and temperature |

Mechanochemical Synthesis Approaches

Mechanochemistry is an emerging field of green chemistry that utilizes mechanical energy, such as ball milling, to initiate and sustain chemical reactions. researchgate.net These reactions are often performed in the absence of a solvent or with minimal amounts of a liquid grinding assistant. Mechanochemical methods can lead to shorter reaction times, different product selectivities, and can enable reactions that are difficult to achieve in solution.

The mechanochemical synthesis of diaryl ethers has been reported, often employing a copper catalyst. researchgate.net A potential mechanochemical route to this compound would involve milling 1,2-dichloro-4-nitrobenzene, 4-nitrophenol, a solid base (like potassium carbonate), and a catalytic amount of a copper salt in a ball mill. The mechanical forces would facilitate the mixing and reaction of the solid components.

The following table presents a hypothetical set of conditions for a mechanochemical synthesis.

Table 3: Hypothetical Conditions for Mechanochemical Synthesis

| Parameter | Condition | Role |

|---|---|---|

| Reactant 1 | 1,2-Dichloro-4-nitrobenzene | Electrophile |

| Reactant 2 | 4-Nitrophenol | Nucleophile |

| Base | Potassium Carbonate (solid) | In-situ generation of phenoxide |

| Catalyst | Copper(I) oxide (solid) | Facilitates C-O bond formation |

| Milling Equipment | Planetary Ball Mill | Provides mechanical energy |

| Milling Frequency | 20-30 Hz | Controls energy input |

| Milling Time | 30-120 minutes | Duration of mechanical activation |

Catalytic Enhancement in Synthetic Pathways

The primary synthetic route to this compound involves the formation of a diaryl ether bond, a transformation that is significantly enhanced by catalytic methods. The most common and historically significant method is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgdntb.gov.ua

In the context of synthesizing the title compound, the reaction would proceed between 1,2-dichloro-4-nitrobenzene and 4-nitrophenol. The presence of the electron-withdrawing nitro group on the 1,2-dichlorobenzene ring activates the halogen at the C-1 position (para to the nitro group) toward nucleophilic attack, facilitating the reaction. stackexchange.comchegg.com

Traditional Ullmann conditions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper metal. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems. These systems utilize soluble copper(I) salts, often in conjunction with ligands such as diamines, phenanthrolines, or acetylacetonates, which stabilize the copper catalyst and allow the reaction to proceed under milder conditions with lower catalyst loadings. wikipedia.orgnih.gov Palladium-based catalysts, commonly used in Buchwald-Hartwig amination and etherification, also represent a powerful alternative for the formation of diaryl ether bonds. dntb.gov.ua

The general catalytic cycle for a copper-catalyzed Ullmann ether synthesis is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then reductively eliminates the diaryl ether product, regenerating a copper(I) species that continues the cycle.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Typical Catalyst | Typical Ligands | General Conditions | Key Advantages |

|---|---|---|---|---|

| Traditional Ullmann | Cu powder, Cu2O, CuSO4 | None | High temperatures (>200°C), polar aprotic solvents (e.g., DMF, nitrobenzene) | Historically significant, useful for activated substrates |

| Modern Ullmann | CuI, CuBr, Cu(OTf)2 | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Lower temperatures (80-140°C), various solvents | Milder conditions, broader substrate scope, lower catalyst loading |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | Phosphine-based ligands (e.g., XPhos, RuPhos) | Moderate temperatures (80-120°C), requires strong base (e.g., NaOtBu) | High efficiency, excellent functional group tolerance |

Derivatization and Further Chemical Reactivity Studies of this compound

The multiple functional groups on this compound allow for a range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more elaborate molecules.

Reduction of the Nitro Group to Amino Functionalities

The two nitro groups on the molecule can be readily reduced to the corresponding primary amino groups to form 4-(4-aminophenoxy)-1,2-dichloroaniline. This transformation is a cornerstone of aromatic chemistry, converting electron-withdrawing nitro groups into electron-donating, nucleophilic amino groups. A variety of reducing agents are effective for this purpose. wikipedia.org

Catalytic hydrogenation is a common and clean method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org Alternatively, metal-acid systems are widely used, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic or hydrochloric acid. wikipedia.org The choice of reagent can be critical if other reducible functional groups are present, though in this case, the diaryl ether linkage and aryl chlorides are generally stable to these conditions. The reduction of the related precursor, 1,2-dichloro-4-nitrobenzene, to 3,4-dichloroaniline (B118046) using iron powder is a well-established industrial process. wikipedia.org

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H2, Pd/C | Methanol or Ethanol, room temperature to 50°C, 1-5 atm H2 | High efficiency, clean reaction, catalyst can be filtered off. |

| H2, Raney Ni | Ethanol, room temperature to 80°C, H2 atmosphere | Strong catalyst, effective for stubborn reductions. |

| Fe, HCl or CH3COOH | Aqueous ethanol, reflux | Inexpensive, robust, and widely used in industry. |

| SnCl2·2H2O, HCl | Ethanol or Ethyl Acetate, 60-80°C | A classic laboratory method, works well for a wide range of substrates. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous Methanol or THF, room temperature | Mild conditions, can sometimes offer selectivity. |

Nucleophilic Substitution Reactions at Chlorine Centers

The two chlorine atoms on the this compound molecule are attached to an electron-deficient aromatic ring. The strong electron-withdrawing effects of the two nitro groups (one on each ring, influencing the system via the ether linkage and direct conjugation) activate the C-Cl bonds towards nucleophilic aromatic substitution (SNAr).

In particular, the chlorine at the C-2 position is ortho to one activating nitro group and the phenoxy linkage, while the chlorine at C-1 is para to the same nitro group. Based on the established principles of SNAr reactions on nitro-activated benzenes, the position para to the nitro group is generally more susceptible to attack. stackexchange.com Therefore, the chlorine at C-1 would be the most likely to be displaced by a nucleophile. Strong nucleophiles such as ammonia, primary or secondary amines, and alkoxides can displace the chloride ions, leading to the formation of new C-N or C-O bonds. These reactions typically require heat and a polar aprotic solvent like DMSO or DMF to proceed efficiently. The reactivity of the related 4,6-dichloro-5-nitrobenzofuroxan, which undergoes selective substitution, demonstrates the feasibility of such transformations on highly substituted, electron-poor aromatic systems. mdpi.com

Formation of Complex Organic Architectures through Further Coupling

The derivatized product from the nitro reduction, 4-(4-aminophenoxy)-1,2-dichloroaniline, is a bifunctional monomer. Its two primary amine groups can participate in polymerization reactions to form complex, high-molecular-weight polymers. This diamine can serve as an A-A type monomer in step-growth polymerizations.

For instance, reaction with bifunctional B-B type monomers such as diacyl chlorides would lead to the formation of polyamides. Similarly, reaction with carboxylic acid dianhydrides (e.g., pyromellitic dianhydride) would produce polyimides, a class of high-performance polymers known for their thermal stability. The resulting polymers would incorporate the diaryl ether and dichlorobenzene units into the polymer backbone, potentially imparting properties such as thermal resistance, specific solubility, and unique electronic characteristics. The polymerization of substituted anilines is a well-explored field for producing materials with tailored properties for applications like chemical sensors and conducting polymers. rsc.org

Table 3: Potential Polymer Architectures from 4-(4-aminophenoxy)-1,2-dichloroaniline

| Polymer Class | Required Co-monomer (B-B Type) | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High strength, good thermal and chemical resistance. |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | Excellent thermal stability, dielectric properties, mechanical toughness. |

| Polyurea | Diisocyanate (e.g., Toluene diisocyanate) | Urea (-NH-CO-NH-) | Elastomeric properties, high tensile strength. |

| Polysulfonamide | Disulfonyl Chloride (e.g., Benzene-1,3-disulfonyl chloride) | Sulfonamide (-SO2-NH-) | Potential for specific chemical and thermal resistance. |

Spectroscopic and Structural Elucidation Studies of 1,2 Dichloro 4 4 Nitrophenoxy Benzene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 1,2-Dichloro-4-(4-nitrophenoxy)benzene, ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the two aromatic rings through the ether linkage and for assigning the positions of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorinated and nitrated phenyl rings. The protons on the 1,2-dichloro-substituted ring would appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the ether oxygen. The protons on the 4-nitrophenyl ring would typically present as a characteristic AA'BB' system, with two doublets, due to the strong electron-withdrawing nature of the nitro group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display twelve distinct signals for the twelve carbon atoms of the backbone. The carbons bonded to chlorine atoms would exhibit chemical shifts at higher frequencies, while the carbon attached to the ether oxygen would also be significantly deshielded. The carbons of the nitrophenyl ring would also show characteristic shifts, with the carbon bearing the nitro group being the most deshielded in that ring.

| Predicted ¹H NMR Data for this compound |

| Proton |

| Protons on 1,2-dichloro-4-phenoxy ring |

| Protons on 4-nitrophenyl ring |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| C-Cl |

| C-O (dichlorophenyl ring) |

| C-H (dichlorophenyl ring) |

| C-O (nitrophenyl ring) |

| C-NO₂ |

| C-H (nitrophenyl ring) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the C-O-C ether linkage would be confirmed by a strong absorption band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| Nitro (NO₂) |

| Nitro (NO₂) |

| Aryl Ether (C-O-C) |

| Aromatic C-H |

| C=C Aromatic |

| C-Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems and chromophoric groups like the nitro group in this compound results in characteristic absorption bands. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro group and the ether oxygen. The extended conjugation across the diaryl ether system, influenced by the electron-withdrawing nitro group, would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual parent aromatic compounds.

| Expected UV-Vis Absorption Maxima for this compound |

| Transition Type |

| π → π |

| n → π |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₂H₇Cl₂NO₃. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Electron ionization (EI) mass spectrometry would also reveal a distinct fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the dichlorophenoxy and nitrophenyl moieties. Further fragmentation could involve the loss of the nitro group (as NO₂ or NO) and chlorine atoms.

| Predicted Mass Spectrometry Data for this compound |

| Analysis |

| Molecular Formula |

| Molecular Weight |

| Key Fragment Ions (m/z) |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation of the target compound from reaction mixtures, for its isolation, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for its analysis. elsevierpure.comtandfonline.comresearchgate.netunc.edutandfonline.com The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is a powerful analytical technique. Given the nature of diaryl ethers, GC could be employed for the purity assessment of this compound. acs.orglibretexts.orgscielo.brresearchgate.netresearchgate.net A non-polar or a medium-polarity capillary column would likely be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The PubChem database lists a Kovats Retention Index of 2274.3 on a semi-standard non-polar column, providing a reference point for its chromatographic behavior. nih.gov

Computational Chemistry and Theoretical Investigations of this compound

While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, a comprehensive theoretical understanding can be constructed by applying established computational methods and drawing insights from studies on closely related analogues. This article outlines the application of modern computational techniques to elucidate the structural, electronic, and reactive properties of this compound. The primary methods discussed are Density Functional Theory (DFT) and other molecular modeling approaches, which together provide a powerful toolkit for chemical investigation.

Computational Chemistry and Theoretical Investigations of 1,2 Dichloro 4 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 1,2-dichloro-4-(4-nitrophenoxy)benzene, DFT can be employed to investigate a wide range of properties. Theoretical studies on related compounds, such as dichloronitrobenzenes and other nitrodiphenyl ethers, serve as a valuable reference for predicting its behavior. researchgate.netglobalresearchonline.netniscpr.res.in

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For this compound, the presence of strong electron-withdrawing groups—two chlorine atoms and a nitro group (NO₂) —is expected to significantly lower the energies of both the HOMO and LUMO. The nitro group, in particular, dramatically influences the electron distribution. Computational studies on analogous structures like 1,2,3-trichloro-4-nitrobenzene and p-nitrophenol show that the HOMO is typically localized on the phenoxy ring, while the LUMO is predominantly centered on the nitro-substituted dichlorobenzene ring. globalresearchonline.netimist.ma This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding intramolecular charge transfer.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of charge distribution. For this molecule, the MESP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms of the benzene (B151609) rings. rsc.org

Table 1: Representative Calculated Electronic Properties Note: These values are illustrative, based on DFT calculations (B3LYP functional) for analogous nitroaromatic compounds, as specific data for this compound is not available.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical stability, reactivity |

| Dipole Moment (µ) | ~ 3.5 D | Molecular polarity |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated that aids in the interpretation of experimental data.

For this compound, key vibrational modes would include:

C-Cl stretching vibrations: Typically found in the 600-800 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching: Strong bands usually appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O-C ether stretching: Characteristic bands for the diphenyl ether linkage.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Computational studies on 1,4-dichloro-2-nitrobenzene (B41259) and 1,2,3-trichloro-4-nitrobenzene have successfully used DFT to assign experimental IR and Raman bands with high accuracy. globalresearchonline.netniscpr.res.in Similar calculations for the title compound would allow for a detailed assignment of its vibrational spectrum.

Table 2: Representative Predicted Vibrational Frequencies (DFT/B3LYP) Note: The following are typical frequency ranges for key functional groups found in related nitroaromatic compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3150 | Stretching |

| Nitro (NO₂) Asymmetric | 1520 - 1560 | Stretching |

| Nitro (NO₂) Symmetric | 1340 - 1380 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Ether (C-O-C) | 1200 - 1270 | Asymmetric Stretching |

| C-Cl | 600 - 800 | Stretching |

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). The high degree of nitro and chloro substitution suggests that this compound would have a high electrophilicity index, making it susceptible to attack by nucleophiles. imist.ma

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations could model the conformational flexibility of the ether linkage and the rotation of the phenyl rings in various environments, such as in different solvents or at different temperatures. This provides insight into how the molecule's shape and properties might change in a real-world system.

Theoretical Studies of Reaction Mechanisms and Energy Profiles

A key application of computational chemistry is the investigation of reaction mechanisms. For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The nitro group strongly activates the ring towards this type of reaction, particularly at the positions ortho and para to it.

DFT calculations can be used to model the entire reaction pathway. This involves:

Identifying the reactants, products, and any intermediates, such as the Meisenheimer complex.

Locating the transition state structure for each step of the reaction.

Calculating the activation energies (energy barriers) for the reaction.

By comparing the activation energies for substitution at the C1 versus the C2 position, a definitive prediction of the reaction's regioselectivity can be made. It is expected that substitution would preferentially occur at the chlorine atom para to the strongly activating nitro group (C1 position). stackexchange.com

Mechanistic Studies of Environmental Transformation and Chemical Degradation of 1,2 Dichloro 4 4 Nitrophenoxy Benzene

Photochemical Transformation Pathways and Reaction Kinetics

The photochemical transformation of 1,2-dichloro-4-(4-nitrophenoxy)benzene, also known as nitrofen (B51676), is a significant degradation pathway, particularly in aqueous environments and on surfaces exposed to sunlight. The process is primarily driven by the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the ether bond, a characteristic reaction for diphenyl ether herbicides. nih.govethz.ch

Studies have shown that when exposed to sunlight, nitrofen undergoes photodegradation, with a reported 65% degradation in one week and 88% in four weeks. nih.gov The primary photodecomposition products identified are 2,4-dichlorophenol (B122985) and p-nitrophenol. nih.gov This suggests that the cleavage of the C-O-C ether linkage is a principal reaction pathway. The rate of photolysis has been observed to be dependent on the pH of the medium, indicating that a photonucleophilic mechanism may be involved in the degradation process.

Table 1: Photochemical Transformation of this compound

| Parameter | Observation |

| Primary Degradation Pathway | Cleavage of the diphenyl ether bond |

| Major Transformation Products | 2,4-Dichlorophenol, p-Nitrophenol nih.gov |

| Degradation Rate (Sunlight) | 65% in 1 week; 88% in 4 weeks nih.gov |

| Influencing Factors | pH, presence of sensitizers, physical state |

Biodegradation Mechanisms and Identification of Transformation Products

The biodegradation of this compound is another critical process determining its persistence in the environment. Several microorganisms have been identified that are capable of degrading this compound, employing different enzymatic strategies.

The white-rot fungus Coriolus versicolor has been shown to metabolize nitrofen. The initial step in this fungal degradation involves the cleavage of the ether bond, resulting in the formation of 2,4-dichlorophenol and p-nitrophenol, similar to the photochemical pathway. ethz.ch

In contrast, the bacterium Sphingomonas wittichii RW1 utilizes a different initial mechanism. This bacterium is known for its ability to metabolize diphenyl ether herbicides and initiates the degradation of nitrofen by reducing the nitro group, which is then followed by N-acetylation. ethz.ch Dissociation of the diaryl ether bond is also observed during the metabolism by this strain. ethz.ch

The biodegradation of nitrofen can proceed under both aerobic and anaerobic conditions, though the rates and pathways may differ. The presence of other carbon and energy sources can also influence the rate of microbial degradation.

Table 2: Microbial Degradation of this compound

| Degrading Microorganism | Initial Degradation Step | Identified Transformation Products |

| Coriolus versicolor | Ether bond cleavage | 2,4-Dichlorophenol, p-Nitrophenol ethz.ch |

| Sphingomonas wittichii RW1 | Nitro group reduction and N-acetylation; Ether bond cleavage | Acetylated amino-derivatives, 2,4-Dichlorophenol, p-Nitrophenol ethz.ch |

Thermal Degradation Processes and Product Analysis

Information on the specific thermal degradation of this compound is limited in publicly available scientific literature. However, based on the thermal decomposition of structurally related compounds, such as other nitroaromatic compounds and chlorinated hydrocarbons, a general degradation pattern can be inferred. dtic.mil

It is anticipated that upon heating to decomposition, this compound would emit toxic fumes of nitrogen oxides and chlorine. nih.gov The thermal decomposition of nitroaromatic compounds often involves the cleavage of the C-NO2 bond as a primary step. dtic.mil For a molecule with a diphenyl ether structure, the ether linkage is also a point of potential thermal cleavage.

Pyrolysis-GC-MS would be a suitable technique to analyze the thermal degradation products. tno.nl This method would likely reveal a complex mixture of smaller chlorinated and nitrated aromatic fragments, as well as products of their recombination. The exact product distribution would depend on the pyrolysis temperature and atmosphere (e.g., inert or oxidative). tno.nl

Table 3: Postulated Thermal Degradation Characteristics of this compound

| Parameter | Postulated Characteristic |

| Primary Decomposition Sites | C-NO2 bond, C-O-C ether linkage |

| Expected Gaseous Products | Nitrogen oxides, Hydrogen chloride |

| Potential Organic Fragments | Chlorinated phenols, Nitrophenols, Chlorinated benzenes, and their derivatives |

| Analytical Technique | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Role of 1,2 Dichloro 4 4 Nitrophenoxy Benzene in Advanced Chemical Research and Materials Science

Utility as a Synthetic Building Block for Complex Organic Molecules

The primary utility of 1,2-Dichloro-4-(4-nitrophenoxy)benzene in synthetic organic chemistry stems from its reactive sites, which are amenable to various transformations, most notably nucleophilic aromatic substitution (SNAr). lkouniv.ac.inias.ac.in The presence of halogen and nitro groups makes it an excellent precursor for constructing more intricate molecules, particularly heterocyclic systems that are scaffolds for medicinally and materially important compounds. nih.govacs.org

One of the most significant applications of diaryl ethers with appropriate ortho-substituents is the synthesis of phenoxazines. beilstein-journals.org Phenoxazine (B87303) and its derivatives are a class of tricyclic compounds that form the core of various dyes and are investigated for their unique photophysical properties. beilstein-journals.org The synthesis often involves an intramolecular N-arylation of a substituted diaryl ether. While specific literature detailing a multi-step synthesis starting directly from this compound is not prevalent, its structure is primed for such a transformation. For instance, a plausible synthetic route would involve the nucleophilic substitution of one of the chlorine atoms with an amine, followed by an intramolecular cyclization to form the phenoxazine ring.

Table 1: Plausible Synthetic Route to a Phenoxazine Derivative

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | This compound, 2-Aminophenol | Base (e.g., K₂CO₃), High Temperature | A substituted diaryl ether amine | Introduction of the nucleophilic amino group. |

| 2 | Product from Step 1 | Palladium or Copper Catalyst | A complex phenoxazine derivative | Intramolecular cyclization to form the heterocyclic core. |

This strategic use of the compound as a starting point allows chemists to build complex molecular frameworks that would be difficult to assemble otherwise, highlighting its role as a valuable building block in multi-step synthesis. lkouniv.ac.inias.ac.in

Application as a Model Compound for Fundamental Chemical Research

This compound is an exemplary model compound for investigating the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions are fundamental in organic chemistry and proceed via an addition-elimination mechanism, typically involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Strongly electron-withdrawing groups, such as a nitro group (NO₂), are essential for activating an aromatic ring toward nucleophilic attack. youtube.comlibretexts.org These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The structure of this compound offers a multifaceted system to study these principles:

Activation Effect: The electron-withdrawing nitro group on one ring influences the reactivity of the entire molecule. Its primary effect is the strong activation of the ring it is attached to, making the ether linkage a potential site for nucleophilic attack.

Regioselectivity: The dichlorinated ring contains two potential leaving groups (chlorine atoms) at positions 1 and 2. The (4-nitrophenoxy) substituent itself acts as an electron-withdrawing group, which can activate this ring for nucleophilic substitution. Studies on simpler molecules like 3,4-dichloro-1-nitrobenzene show that a nucleophile preferentially substitutes the chlorine atom para to the nitro group. chegg.com In this compound, researchers can study the regioselectivity of substitution on the dichlorinated ring as influenced by the nitrophenoxy group.

Leaving Group Potential: The molecule contains three potential leaving groups: the two chlorine atoms and the 4-nitrophenoxide group. By varying reaction conditions and the nucleophile, chemists can investigate the competition between these leaving groups, providing deep insights into reaction kinetics and thermodynamics.

Table 2: Electronic Influence of Substituents on Aromatic Rings

| Substituent | Ring | Electronic Effect | Influence on SNAr Reactivity |

| Nitro (-NO₂) | Ring B (phenoxy) | Strongly electron-withdrawing | Activates Ring B for nucleophilic attack. youtube.com |

| Chloro (-Cl) | Ring A | Weakly deactivating (inductive), o,p-directing (resonance) | Acts as a leaving group; reactivity is enhanced by activating groups. |

| Ether (-O-) | Linker | Electron-donating (resonance) to its attached rings | Can influence the overall electron density and reactivity of both rings. |

The compound's complex substitution pattern makes it an excellent substrate for advanced laboratory experiments and theoretical studies aimed at dissecting the finer points of aromatic reactivity.

Exploration in Functional Material Design Research

The utility of this compound as a synthetic building block directly translates into its exploration for creating functional materials with specific, tailored properties.

Intermediates for Specialty Polymers: Diaryl ether units are fundamental structural motifs in a variety of high-performance specialty polymers known for their thermal stability and mechanical strength, such as poly(ether ether ketone) (PEEK) and other polyethers. researchgate.netyoutube.com These polymers are typically synthesized through the step-growth polymerization of bifunctional monomers. youtube.com this compound, with its two reactive chlorine atoms, can be envisioned as a monomer precursor. Through nucleophilic substitution reactions with bisphenol monomers, it could be incorporated into novel polyether chains, potentially imparting specific properties due to the pendant nitrophenyl group.

Dyes for Chemical Sensing Research: As established in section 6.1, the compound is a logical precursor to phenoxazine derivatives. beilstein-journals.org Phenoxazines are highly valued in materials science, particularly as dyes, due to their strong fluorescence and interesting redox properties. These properties make them ideal candidates for use in various applications:

Dye-Sensitized Solar Cells (DSSCs): Phenoxazine-based dyes are used to absorb light and inject electrons into a semiconductor, a key process in DSSCs. beilstein-journals.org

Chemosensors: The fluorescence of phenoxazine dyes can be sensitive to the chemical environment, such as pH or the presence of specific ions, allowing for their use as indicators in chemical sensors.

Organic Light-Emitting Diodes (OLEDs): The inherent photophysical properties of these complex heterocycles make them suitable for use as emitters in OLED devices.

Furthermore, related nitroaromatic compounds, such as dichloronitrophenols and dichloronitrobenzenes, are established intermediates in the industrial synthesis of a wide range of colorants, including disperse dyes, azo dyes, and vat dyes. epa.govferroxchem.net This precedent strongly suggests that this compound could similarly be used as an intermediate to synthesize novel dyes with unique colors and properties for advanced applications, including chemical sensing.

Future Research Directions and Unexplored Avenues for 1,2 Dichloro 4 4 Nitrophenoxy Benzene

Development of Novel Catalytic Methods for Specific Transformations

The structural complexity of 1,2-Dichloro-4-(4-nitrophenoxy)benzene, featuring a diaryl ether linkage and multiple reactive sites, presents a fertile ground for the development of innovative catalytic transformations. Future research should prioritize the discovery of highly selective and efficient catalytic systems capable of targeting specific bonds within the molecule.

One promising area is the catalytic hydrogenation of the nitro group. While general methods for nitroarene reduction are well-established, developing catalysts that can selectively reduce the nitro group in the presence of the chlorinated benzene (B151609) ring and the ether linkage would be a significant advancement. This could lead to the synthesis of novel aniline (B41778) derivatives with potential applications in materials science and pharmaceuticals.

Another critical area of research is the selective cleavage of the C-O ether bond. This transformation is challenging but could provide valuable phenolic and benzene derivatives. Research into earth-abundant metal catalysts, such as nickel, for the reductive cleavage of aryl ethers offers a sustainable alternative to precious metal catalysts. rsc.org The development of catalytic systems that can selectively cleave the ether bond without affecting the chloro and nitro substituents would be a noteworthy achievement.

Furthermore, the two chlorine atoms on the benzene ring offer opportunities for cross-coupling reactions. The development of palladium or copper-based catalytic systems that can selectively activate one or both C-Cl bonds for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings would enable the synthesis of a diverse range of complex molecules from this readily available starting material.

| Catalytic Transformation | Potential Catalyst Systems | Desired Outcome |

| Selective Nitro Group Reduction | Supported noble metal nanoparticles (e.g., Pt, Pd), Nickel-based catalysts | 4-(4-aminophenoxy)-1,2-dichlorobenzene |

| Selective Ether Bond Cleavage | Nickel, Iron, or Copper complexes | 1,2-dichloro-4-hydroxybenzene and nitrobenzene (B124822) derivatives |

| C-Cl Bond Functionalization | Palladium(0) complexes with tailored ligands, Copper(I) salts | Biaryls, styrenes, and N-arylated products |

Integration of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the novel catalytic methods described above, a detailed understanding of the reaction mechanisms and kinetics is essential. The integration of advanced spectroscopic techniques for in situ reaction monitoring will be instrumental in achieving this. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the changes in functional groups and the formation of intermediates during a reaction. materialsciencejournal.org

For instance, in situ FTIR spectroscopy could be employed to monitor the disappearance of the characteristic nitro group stretches and the appearance of amine N-H stretches during catalytic hydrogenation. This would allow for precise determination of reaction endpoints and optimization of reaction conditions. Similarly, monitoring the vibrational modes of the C-O-C ether linkage could provide insights into the mechanism of its cleavage.

The use of fiber-optic probes would enable these spectroscopic measurements to be performed directly within the reaction vessel, even under harsh conditions of temperature and pressure. The data obtained from these in situ studies will be invaluable for constructing accurate kinetic models and for understanding the role of the catalyst at a molecular level.

Predictive Chemical Research Leveraging Machine Learning and Data Science

The field of chemistry is being revolutionized by the application of machine learning (ML) and data science. rjptonline.org These tools can be leveraged to predict the properties and reactivity of molecules, thereby accelerating the discovery of new reactions and materials. For this compound and its derivatives, ML models could be developed to predict a range of properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be built to correlate the structural features of derivatives of this compound with their reactivity in the aforementioned catalytic transformations. core.ac.uknih.govdergipark.org.trdergipark.org.tr By training these models on experimental data, it would be possible to predict the outcome of a reaction for a new, untested derivative, thus guiding synthetic efforts.

Furthermore, ML algorithms can be trained on large datasets of known reactions to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation. nih.govnih.govresearchgate.net For a molecule like this compound, where multiple reaction pathways are possible, such predictive models would be particularly valuable in identifying conditions that favor a specific product. This data-driven approach can significantly reduce the amount of empirical screening required, saving time and resources.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

| QSAR/QSPR Modeling | Molecular descriptors of derivatives | Reactivity, product selectivity | Rational design of substrates for specific reactions |

| Reaction Condition Prediction | Reactant structures, desired product | Optimal catalyst, solvent, temperature | Accelerated discovery of new synthetic routes |

| Mechanistic Pathway Elucidation | Spectroscopic data, computational results | Most probable reaction mechanism | Deeper understanding of chemical transformations |

Exploration of Structure-Reactivity Relationships in Novel Chemical Contexts

A fundamental understanding of the relationship between the structure of this compound and its reactivity is crucial for unlocking its full potential. The interplay of electronic and steric effects of the substituents on the two aromatic rings governs its chemical behavior. lumenlearning.comstpeters.co.inlibretexts.orglumenlearning.com

The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the electron density distribution across the molecule, activating certain positions for nucleophilic attack. rsc.orgrsc.org Conversely, these groups deactivate the rings towards electrophilic substitution. libretexts.orgfiveable.me Future research should systematically investigate the reactivity of this compound in a variety of chemical contexts to build a comprehensive structure-reactivity profile.

Studies on nucleophilic aromatic substitution (SNAr) reactions, for example, could elucidate the relative reactivity of the different positions on the chlorinated ring. numberanalytics.comnih.gov The steric hindrance imposed by the bulky phenoxy group and the adjacent chlorine atom is also expected to play a significant role in directing the outcome of these reactions. rsc.org

By systematically modifying the substituents on either of the aromatic rings and studying the resulting changes in reactivity, a detailed map of the structure-reactivity landscape can be constructed. This knowledge will be invaluable for designing new molecules with tailored properties and for predicting the outcome of new reactions.

Q & A

What are the established methodologies for synthesizing 1,2-Dichloro-4-(4-nitrophenoxy)benzene, and what critical parameters influence yield and purity?

Category: Basic

Methodological Answer:

The synthesis of this compound (nitrofen) typically involves nucleophilic aromatic substitution between 2,4-dichlorophenol and 1-chloro-4-nitrobenzene under alkaline conditions. Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.

- Catalysis: Anhydrous potassium carbonate or sodium hydride is used to deprotonate the phenol, facilitating ether bond formation.

- Temperature Control: Reactions are conducted at 80–100°C to balance reaction rate and side-product minimization .

Post-synthesis, vacuum distillation or recrystallization from ethanol is employed to isolate the product. Impurities such as unreacted starting materials or di-ether byproducts are monitored via TLC or HPLC .

How is the structural integrity of this compound validated in crystallographic studies?

Category: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:

- Crystallization: Slow evaporation from a dichloromethane/hexane mixture yields suitable crystals.

- Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement: SHELXL software refines atomic positions, thermal parameters, and occupancy rates. Discrepancies in bond lengths (e.g., C-Cl = 1.73–1.77 Å) or angles (C-O-C ≈ 120°) indicate potential disorder, necessitating iterative refinement .

A representative data table from crystallographic analysis:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C-Cl) | 1.74 Å |

| R-factor | < 0.05 |

What thermodynamic properties are critical for predicting the environmental persistence of this compound?

Category: Basic

Methodological Answer:

Key thermodynamic parameters include:

- Molar Mass: 284.092 g/mol .

- Melting Point: ~70–72°C (determined via differential scanning calorimetry).

- Octanol-Water Partition Coefficient (log KOW): Estimated at 4.2, indicating moderate hydrophobicity and potential bioaccumulation .

- Hydrolysis Half-Life: >100 days at pH 7, suggesting slow degradation in aquatic environments .

How do researchers address contradictions between in vitro and in vivo carcinogenicity data for nitrofen?

Category: Advanced

Methodological Answer:

Discrepancies arise from metabolic activation differences. For example:

- In Vitro: Nitrofen shows weak mutagenicity in Ames tests due to limited enzymatic activation.

- In Vivo: Rodent studies reveal hepatocellular carcinomas (mice) and renal tumors (rats) via cytochrome P450-mediated bioactivation to DNA-reactive intermediates .

Resolution Strategies: - Dose-Response Modeling: Compare NOAEL (10 mg/kg/day) and LOAEL (50 mg/kg/day) across species.

- Metabolite Profiling: LC-MS/MS identifies reactive intermediates (e.g., nitroso derivatives) in hepatic microsomes.

- Cross-Species Extrapolation: Adjust for metabolic rate differences using allometric scaling .

What advanced computational methods predict the environmental fate of nitrofen?

Category: Advanced

Methodological Answer:

- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) predicts reaction pathways for photodegradation, highlighting nitro-group reduction as a key degradation step.

- Molecular Dynamics (MD): Simulates soil adsorption using CLAYFF forcefields, showing preferential binding to montmorillonite over organic matter.

- QSAR Models: Estimate biodegradation half-lives (e.g., BIOWIN models) based on fragment contributions from the nitro and chloro substituents .

How do crystallographic data resolve ambiguities in molecular conformation caused by halogen bonding?

Category: Advanced

Methodological Answer:

Halogen atoms (Cl, NO2) introduce conformational flexibility. SC-XRD reveals:

- Intermolecular Interactions: Chlorine forms weak C–H···Cl bonds (3.3–3.5 Å), stabilizing crystal packing.

- Torsion Angles: The dihedral angle between aromatic rings (≈85°) indicates near-orthogonal geometry, minimizing steric hindrance.

- Electron Density Maps: Residual density near nitro groups suggests partial rotational disorder, addressed by refining occupancy factors .

What analytical techniques are recommended for detecting nitrofen in environmental matrices?

Category: Advanced

Methodological Answer:

- Extraction: Solid-phase extraction (C18 cartridges) from water or soil, eluted with acetonitrile.

- Detection:

- GC-ECD: Limits of detection (LOD) = 0.1 µg/L, optimized for chlorinated aromatics.

- LC-MS/MS: MRM transitions m/z 284 → 214 (quantifier) and 284 → 178 (qualifier) enhance specificity.

- Validation: Spike-recovery studies (70–120%) and comparison with certified reference materials (e.g., NIST SRM 1944) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.